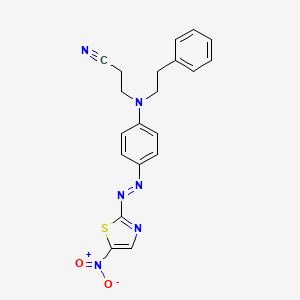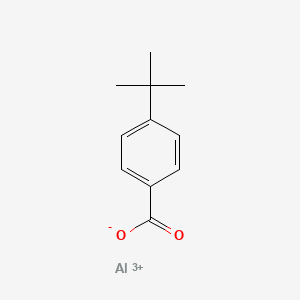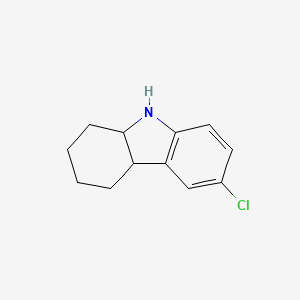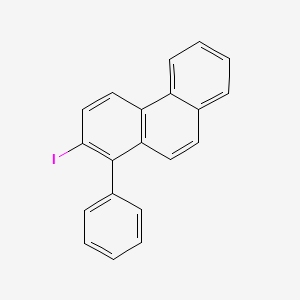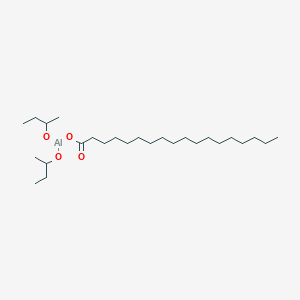
Diisobutoxy((1-oxooctadecyl)oxy)aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Diisobutoxy((1-oxooctadecyl)oxy)aluminium typically involves the reaction between diisobutylaluminum hydride (Al(OCH(CH3)2)3) and 1-octadecanoyl chloride (C18H37COCl). This reaction is carried out under low-temperature conditions to ensure high yield and purity of the product . The reaction conditions must be strictly controlled, including the molar ratios of the reactants and the temperature, to achieve optimal results.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the low temperatures required and to handle the reactive nature of the compounds involved. The industrial production also emphasizes safety measures to prevent exposure to the compound, which can be hazardous if it comes into contact with skin, eyes, or mucous membranes .
Analyse Chemischer Reaktionen
Types of Reactions
Diisobutoxy((1-oxooctadecyl)oxy)aluminium undergoes various types of chemical reactions, primarily reduction reactions. It is known for its strong reducing properties, making it an essential reagent in organic synthesis .
Common Reagents and Conditions
The compound is commonly used in the presence of solvents such as toluene or hexane, and the reactions are typically carried out at low temperatures to prevent decomposition. The major products formed from these reactions include alcohols and amines, depending on the starting materials .
Wissenschaftliche Forschungsanwendungen
Diisobutoxy((1-oxooctadecyl)oxy)aluminium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Diisobutoxy((1-oxooctadecyl)oxy)aluminium exerts its effects involves the transfer of hydride ions (H-) to the substrate. This hydride transfer reduces the substrate, converting it into the desired product. The molecular targets and pathways involved in these reactions depend on the specific substrate being reduced .
Vergleich Mit ähnlichen Verbindungen
Diisobutoxy((1-oxooctadecyl)oxy)aluminium is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Lithium aluminum hydride (LiAlH4): A strong reducing agent but more reactive and less selective than this compound.
Sodium borohydride (NaBH4): Another reducing agent, but it is milder and less versatile in terms of the range of substrates it can reduce.
Triethylaluminum (Al(C2H5)3): Used in different types of reactions, such as polymerization, but not as effective in reductions.
This compound stands out due to its balance of reactivity and selectivity, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
43134-64-1 |
|---|---|
Molekularformel |
C26H53AlO4 |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
di(butan-2-yloxy)alumanyl octadecanoate |
InChI |
InChI=1S/C18H36O2.2C4H9O.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4(2)5;/h2-17H2,1H3,(H,19,20);2*4H,3H2,1-2H3;/q;2*-1;+3/p-1 |
InChI-Schlüssel |
UKPSOCFORRGEQY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(C)CC)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


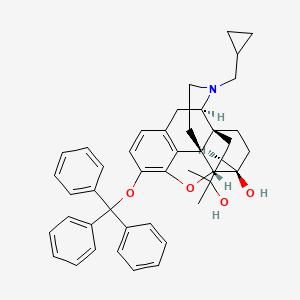
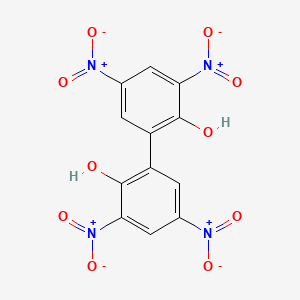
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
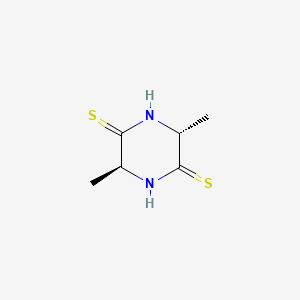
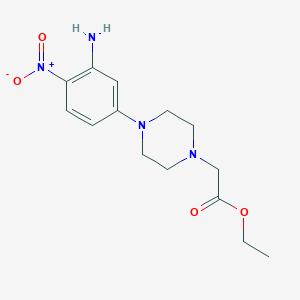
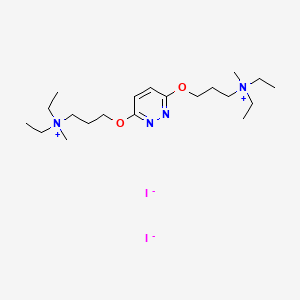
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
